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molecular formula C11H10N2O2 B8670872 1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one

1-(4-Hydroxy-1-phenyl-1H-pyrazol-3-yl)ethan-1-one

Cat. No. B8670872
M. Wt: 202.21 g/mol
InChI Key: ITHZCEJDTHQGNI-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To 2-oxopropanal phenylhydrazone (5.00 g, 30.8 mmol) in acetic acid (60 mL) was added a 40% aqueous solution of glyoxal (5.9 g, 4.6 mL, 30.8 mmol) and the mixture was heated at reflux for 45 minutes. The acetic acid was removed under reduced pressure. The resultant mixture was diluted with ethyl acetate (100 mL), washed with NaHCO3 and sat. aq. NaCl. Solids were removed by filtration, the filtrate was dried over Na2SO4, filtered and concentrated. The crude material was purified by CombiFlash (180 g column, 0-20 EtOAc/heptane gradient) to afford 1-(4-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethanone as a yellow solid (2.70 g, 43%).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][N:8]=[CH:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:13]([CH:15]=O)=[O:14]>C(O)(=O)C>[OH:12][C:10]1[C:9]([C:13](=[O:14])[CH3:15])=[N:8][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN=CC(C)=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The acetic acid was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resultant mixture was diluted with ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with NaHCO3 and sat. aq. NaCl
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by CombiFlash (180 g column, 0-20 EtOAc/heptane gradient)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NN(C1)C1=CC=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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